molecular formula C15H9NO5 B13895428 Phenyl 5-nitro-1-benzofuran-2-carboxylate

Phenyl 5-nitro-1-benzofuran-2-carboxylate

Cat. No.: B13895428
M. Wt: 283.23 g/mol
InChI Key: XSRWDIDERDXCLO-UHFFFAOYSA-N
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Description

Phenyl 5-nitro-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a phenyl group, a nitro group at the 5-position, and a carboxylate group at the 2-position of the benzofuran ring. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl 5-nitro-1-benzofuran-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenyl 5-nitro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products:

Scientific Research Applications

Phenyl 5-nitro-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl 5-nitro-1-benzofuran-2-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Phenyl 5-nitro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:

Properties

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

phenyl 5-nitro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H9NO5/c17-15(20-12-4-2-1-3-5-12)14-9-10-8-11(16(18)19)6-7-13(10)21-14/h1-9H

InChI Key

XSRWDIDERDXCLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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